molecular formula C15H22N2O3 B2664970 1-(2-Ethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea CAS No. 1219903-88-4

1-(2-Ethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea

Cat. No. B2664970
CAS RN: 1219903-88-4
M. Wt: 278.352
InChI Key: YLUZAAIWERKGKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea, also known as EPCMU, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen Rearrangement

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate mediated Lossen rearrangement demonstrates the synthesis of ureas from carboxylic acids. This method achieves good yields without racemization under mild conditions, highlighting a cost-effective and environmentally friendly approach to urea synthesis, which could be relevant for synthesizing compounds like 1-(2-Ethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea (Kishore Thalluri et al., 2014).

Carbocyclic Analogs of Uridine Nucleosides

The synthesis of carbocyclic analogs of uridine nucleosides through the treatment of hydroxyl derivatives with 3-ethoxyacryloyl isocyanate demonstrates the creation of N-(3-ethoxyacryloyl)-N′-[hydroxy- or dihydroxy(hydroxy-methyl)cyclopentyl]ureas. This synthesis process may offer a pathway for creating nucleoside analogs with potential therapeutic applications, albeit the specific compound was not directly synthesized in this research (Y. Shealy & C. O'dell, 1976).

Acetylcholinesterase Inhibitors

Research on 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity explores the synthesis of urea derivatives aimed at optimizing pharmacophoric moieties for inhibiting acetylcholinesterase. This study indicates potential applications of urea derivatives in developing therapeutics for conditions such as Alzheimer's disease (J. Vidaluc et al., 1995).

Hydrogel Formation and Rheology Tuning

The formation of hydrogels from 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea underlines the application of urea derivatives in creating materials with tunable physical properties. The study demonstrates how the gelation and rheology of these hydrogels can be influenced by the identity of the anion, which might be relevant for material science and drug delivery systems (G. Lloyd & J. Steed, 2011).

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-2-20-13-8-4-3-7-12(13)17-14(18)16-11-15(19)9-5-6-10-15/h3-4,7-8,19H,2,5-6,9-11H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUZAAIWERKGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2(CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea

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